molecular formula C10H13NO4S2 B1609301 Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate CAS No. 895261-88-8

Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate

Cat. No.: B1609301
CAS No.: 895261-88-8
M. Wt: 275.3 g/mol
InChI Key: BOASVJRRVWFFPU-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C10H13NO4S2. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with pyrrolidine and a sulfonylating agent. One common method is to first convert thiophene-2-carboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with pyrrolidine to form the pyrrolidinyl derivative. Finally, the sulfonylation step is carried out using a sulfonyl chloride, such as methanesulfonyl chloride, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but may have different substituents.

    Pyrrolidinyl sulfonyl compounds: These compounds contain the pyrrolidinyl sulfonyl group but may be attached to different core structures.

Uniqueness

Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate is unique due to the combination of its thiophene ring, pyrrolidinyl sulfonyl group, and ester functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

methyl 3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-15-10(12)9-8(4-7-16-9)17(13,14)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASVJRRVWFFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425867
Record name methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895261-88-8
Record name methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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